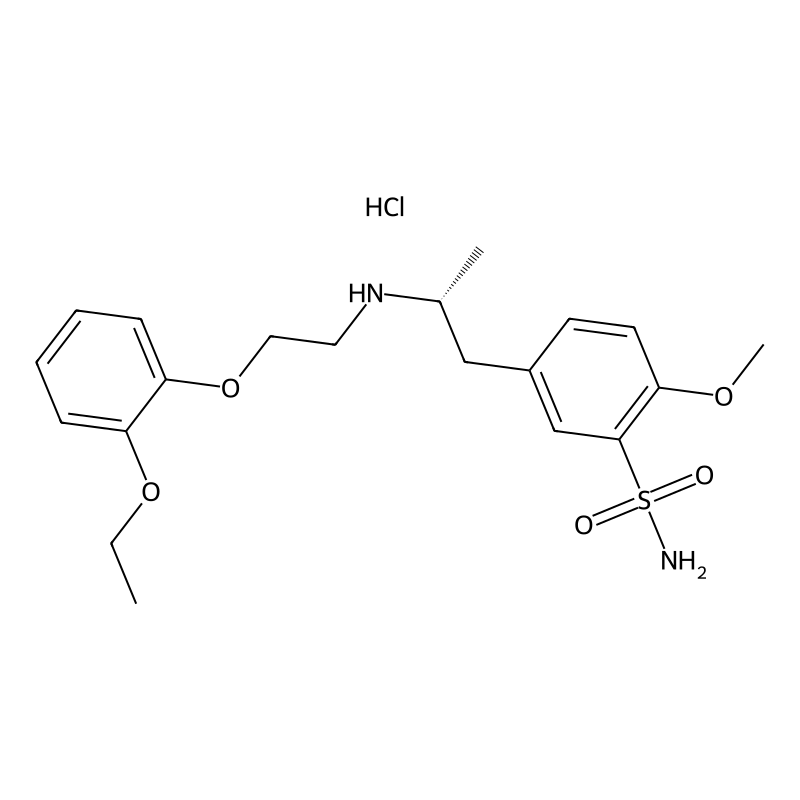

Tamsulosin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding BPH and its Treatment

Mechanism of Action

Tamsulosin hydrochloride belongs to a class of drugs called alpha-1 adrenergic receptor blockers. These receptors are found in the prostate gland, and blocking them relaxes the smooth muscle in the prostate and urethra, improving urine flow [Source: National Institutes of Health - ]. This research helps scientists understand how the drug works to alleviate BPH symptoms.

Clinical Trials

Research on Tamsulosin hydrochloride has involved numerous clinical trials to assess its efficacy and safety in treating BPH symptoms like urinary frequency and urgency. These trials provide valuable data for optimizing treatment protocols and understanding the drug's impact on patients [Source: European Medicines Agency - ].

Exploring Potential Uses Beyond BPH

Lower Urinary Tract Symptoms (LUTS)

Research is ongoing to investigate the effectiveness of Tamsulosin hydrochloride in managing LUTS, a broader condition encompassing various urinary problems. Studies explore its role in treating LUTS in both men and women [Source: The Journal of Urology - ].

Management of Kidney Stones

Some studies have looked at the potential benefit of Tamsulosin hydrochloride in facilitating the passage of small kidney stones. The research is in its preliminary stages, aiming to understand if the drug's muscle relaxant properties can aid in stone expulsion [Source: BJU International - ].

Tamsulosin hydrochloride is a selective antagonist of the alpha-1 adrenergic receptors, primarily targeting the alpha-1A and alpha-1B subtypes. It is primarily used in the management of benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that leads to urinary difficulties. Tamsulosin works by relaxing the smooth muscles in the prostate and bladder neck, facilitating improved urinary flow and alleviating symptoms associated with BPH. The compound is marketed under various brand names, including Flomax, and was first approved by the U.S. Food and Drug Administration on April 15, 1997 .

- Toxicity: Tamsulosin is generally well-tolerated, but side effects like dizziness, headache, and postural hypotension (low blood pressure upon standing) can occur [].

- Safety Considerations: Tamsulosin can cause a sudden drop in blood pressure, so caution is advised when taking it with other medications that lower blood pressure. It may also interfere with some anesthesia techniques.

- Condensation Reaction: Tamsulosin is synthesized through a condensation reaction between benzylsulfamide and bromo-ether in an aprotic polar solvent, often employing acid binding agents like potassium hydroxide or sodium bicarbonate .

- Hydrogenation: The intermediate product undergoes hydrogenation under specific conditions (temperature: 40-60 °C; pressure: 0.6-0.8 MPa) to yield the free base of tamsulosin .

- Salt Formation: Finally, the free base reacts with hydrochloric acid to form tamsulosin hydrochloride in an organic solvent .

Tamsulosin exhibits a high degree of selectivity for alpha-1A receptors over alpha-1B and alpha-1D receptors, with binding affinities that are 3.9-38 times greater for alpha-1A . This selectivity minimizes side effects such as hypotension, which are common with less selective alpha blockers. The biological activity of tamsulosin leads to:

- Relaxation of Smooth Muscle: This results in improved urinary flow and reduced bladder outlet obstruction.

- Decreased Urinary Symptoms: Patients report relief from symptoms such as urgency, frequency, and painful urination associated with BPH .

The synthesis of tamsulosin hydrochloride involves several key steps:

- Condensation: The initial step involves the reaction of benzylsulfamide with bromo-ether in an aprotic polar solvent like acetonitrile or dimethyl sulfoxide, using an acid binding agent to facilitate the reaction at temperatures ranging from 40 to 150 °C for several hours .

- Hydrogenation: The resultant intermediate undergoes hydrogenation in the presence of a catalyst under controlled pressure and temperature conditions .

- Formation of Hydrochloride Salt: The final step is the formation of tamsulosin hydrochloride through a salt-forming reaction with hydrochloric acid in an organic solvent at elevated temperatures .

Tamsulosin hydrochloride is primarily used for:

- Management of Benign Prostatic Hyperplasia: It effectively alleviates urinary symptoms caused by prostate enlargement.

- Urological Procedures: It may be used preoperatively to facilitate surgical procedures involving the prostate.

Additionally, research is ongoing into potential applications in other conditions involving smooth muscle relaxation.

Tamsulosin can interact with various substances, affecting its efficacy and safety profile:

- Cimetidine: Concomitant use may increase plasma levels of tamsulosin due to inhibition of its metabolism .

- Grapefruit Juice: Consumption can elevate blood levels of tamsulosin, increasing the risk of side effects such as dizziness or hypotension .

- Other Medications: Careful monitoring is recommended when used alongside other antihypertensives or medications metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Similar Compounds

Several compounds share structural or functional similarities with tamsulosin. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Selectivity | Common Uses |

|---|---|---|---|

| Alfuzosin | Alpha-1 adrenergic antagonist | Less selective | BPH treatment |

| Doxazosin | Alpha-1 adrenergic antagonist | Less selective | Hypertension and BPH treatment |

| Silodosin | Alpha-1 adrenergic antagonist | More selective than doxazosin but less than tamsulosin | BPH treatment |

| Terazosin | Alpha-1 adrenergic antagonist | Less selective | Hypertension and BPH treatment |

Tamsulosin's unique selectivity for alpha-1A receptors makes it particularly effective for treating urinary symptoms associated with BPH while minimizing cardiovascular side effects commonly seen with other alpha blockers .

The polymorphic behavior of tamsulosin hydrochloride has been extensively characterized through X-ray powder diffraction analysis, revealing distinct crystalline forms with unique structural properties. Research has identified multiple polymorphic forms, with particular focus on Form I and Form II of the free base compound that serves as a precursor to the hydrochloride salt.

Form I Polymorphic Characteristics

Form I of tamsulosin exhibits distinctive X-ray powder diffraction patterns with characteristic absorption bands at specific two-theta values. The most prominent diffraction peaks occur at 10.32°, 11.08°, 12.66°, 14.46°, 15.08°, 17.12°, 17.88°, 22.36°, and 24.28° [1]. These specific angular positions serve as fingerprint identifications for this polymorphic form and are crucial for quality control and polymorph identification in pharmaceutical manufacturing.

Form II Polymorphic Characteristics

Form II demonstrates a distinctly different diffraction pattern, with characteristic absorption bands at two-theta values of 11.32°, 13.56°, 15.32°, 17.18°, 18.62°, 19.58°, 21.54°, 22.80°, and 24.58° [1]. The variation in peak positions and intensities between Form I and Form II indicates significant differences in crystal lattice arrangements and molecular packing patterns.

Advanced Structural Analysis

Comprehensive structural studies using synchrotron X-ray powder diffraction have revealed that tamsulosin hydrochloride crystallizes in the monoclinic space group P21 with unit cell parameters a = 7.62988(2) Å, b = 9.27652(2) Å, c = 31.84996(12) Å, β = 93.2221(2)°, and volume V = 2250.734(7) ų with Z = 4 [2]. The crystal structure is characterized by two slabs of tamsulosin hydrochloride molecules oriented perpendicular to the c-axis, creating a distinctive layered arrangement.

Polymorphic Diversity in Free Base Forms

Research has identified three distinct polymorphic forms of the free base R-tamsulosin compound. Forms I and II crystallize in monoclinic systems with space groups P21 and C2 respectively, both exhibiting two molecules in the asymmetric unit (Z' = 2). Form III adopts an orthorhombic P212121 space group with Z' = 1. This structural diversity demonstrates the complex polymorphic landscape of tamsulosin compounds.

| Polymorphic Form | Space Group | Characteristic 2θ Values (°) | Structural Features |

|---|---|---|---|

| Form I | P21 | 10.32, 11.08, 12.66, 14.46, 15.08, 17.12, 17.88, 22.36, 24.28 | Monoclinic, Z' = 2 |

| Form II | C2 | 11.32, 13.56, 15.32, 17.18, 18.62, 19.58, 21.54, 22.80, 24.58 | Monoclinic, Z' = 2 |

| Form III | P212121 | Not specified | Orthorhombic, Z' = 1 |

Analytical Methodology

The X-ray powder diffraction studies employed sophisticated instrumentation including Rigaku Corporation X-ray diffractometers with Cu target anodes, operating at 40 kV and 100 mA power settings. The scanning parameters utilized a speed of 2 degrees per minute with 0.02-degree steps and wavelength of 1.5406 Å [1]. These precise analytical conditions ensure accurate polymorph identification and structural characterization.

Temperature-Dependent Phase Transitions: Differential Scanning Calorimetry and Thermogravimetric Analysis Profiling

The thermal behavior of tamsulosin hydrochloride reveals complex phase transition patterns that are crucial for understanding its stability and processing characteristics. Comprehensive thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides detailed insights into the compound's behavior under various temperature conditions.

Differential Scanning Calorimetry Analysis

Pure tamsulosin hydrochloride exhibits a sharp endothermic peak at 230-233°C, corresponding to its melting point and indicating good crystalline order [3] [4]. The DSC profile demonstrates excellent thermal stability with a characteristic melting temperature of 235.57°C and a melting time of 20.30 minutes [4]. This sharp endothermic transition indicates well-defined crystalline structure and thermal integrity.

Form I of the free base compound shows a characteristic endothermic peak at 110-120°C, while Form II exhibits its endothermic transition at 125-135°C [1]. These distinct thermal signatures provide reliable identification markers for each polymorphic form and demonstrate the temperature-dependent stability differences between the forms.

Thermogravimetric Analysis Profile

Thermogravimetric analysis reveals that tamsulosin hydrochloride maintains thermal stability up to 151°C, representing the initial decomposition temperature. The compound undergoes complete thermal decomposition at 797°C, leaving a residual content of 16.843% of its original mass [4]. The 10% mass loss occurs at 285°C, providing critical information for processing and storage temperature limits.

The thermal decomposition profile follows a characteristic pattern:

- Initial decomposition temperature: 151°C

- 10% mass loss temperature: 285°C

- Final decomposition temperature: 797°C

- Residual mass: 16.843%

Temperature-Dependent Stability Assessment

Compatibility studies with pharmaceutical excipients reveal significant temperature-dependent interactions. Binary mixtures with various excipients show initial decomposition temperatures ranging from 130-162°C, with the highest thermal stability observed in combinations with hydroxypropyl methylcellulose (162°C) and the lowest with lactose (130°C) [4]. These findings have critical implications for formulation development and processing conditions.

| Analysis Parameter | Temperature/Value | Significance |

|---|---|---|

| Melting Point | 230-233°C | Crystalline integrity marker |

| Form I Endotherm | 110-120°C | Polymorph identification |

| Form II Endotherm | 125-135°C | Polymorph identification |

| Initial Decomposition | 151°C | Thermal stability limit |

| 10% Mass Loss | 285°C | Processing temperature guide |

| Final Decomposition | 797°C | Complete thermal breakdown |

Excipient Compatibility Through Thermal Analysis

Thermal analysis studies have identified specific excipient interactions that compromise the thermal stability of tamsulosin hydrochloride. Ethyl cellulose, gelatin, and lactose demonstrate potential incompatibility based on decreased melting points and altered thermal profiles [4]. These findings are essential for pharmaceutical formulation development and long-term stability assessment.

Hydrogen Bonding Networks in Crystal Lattice Structures

The crystal structure of tamsulosin hydrochloride is characterized by an extensive and sophisticated hydrogen bonding network that governs its solid-state properties and stability. This network involves multiple types of intermolecular interactions that create a three-dimensional framework essential for crystal integrity.

Primary Hydrogen Bonding Interactions

The most significant hydrogen bonding interactions occur between the protonated nitrogen atoms and chloride anions. Each protonated nitrogen atom forms strong hydrogen bonds with chloride anions, creating a robust ionic framework that links cations and anions into columns along the crystallographic b-axis [2]. This arrangement provides fundamental structural stability and defines the overall crystal architecture.

Sulfonamide Group Hydrogen Bonding

The sulfonamide functional group participates in a dual hydrogen bonding pattern that significantly contributes to crystal stability. One hydrogen atom of each sulfonamide group forms a direct hydrogen bond with a chloride anion, while the second hydrogen atom creates bifurcated hydrogen bonds with two ether oxygen atoms [2]. This bifurcated arrangement maximizes the number of stabilizing interactions and creates a more robust crystal lattice.

Unexpected Heterosynthon Formation

Research has revealed the presence of an unexpected sulfonamide⋯o-diethoxybenzene heterosynthon that disrupts the traditional sulfonamide homosynthons typically observed in such structures. This heterosynthon involves multi-point interactions between the sulfonamide group and the much weaker ethoxy oxygen and amine nitrogen acceptors, demonstrating the ability of these interactions to compete with and disrupt more robust sulfonamide homosynthons.

Three-Dimensional Network Architecture

The hydrogen bonding network creates a sophisticated three-dimensional arrangement where molecules are organized into slabs perpendicular to the c-axis. The crystal structure features two arene rings connected by a carbon chain oriented roughly parallel to the c-axis, with the hydrogen bonding network providing the organizational framework [2]. This arrangement results in columns of molecules linked along the b-axis through the extensive hydrogen bonding interactions.

| Hydrogen Bond Type | Donor-Acceptor | Structural Role |

|---|---|---|

| Protonated N-H···Cl⁻ | Nitrogen to Chloride | Primary ionic framework |

| Sulfonamide N-H···Cl⁻ | Sulfonamide to Chloride | Additional ionic stabilization |

| Sulfonamide N-H···O | Sulfonamide to Ether | Bifurcated stabilization |

| Heterosynthon | Sulfonamide to Diethoxybenzene | Novel structural motif |

Conformational Influence on Hydrogen Bonding

The conformational arrangement of the tamsulosin molecule significantly influences the hydrogen bonding network. The gauche conformation of the tamsulosin linker chain enables additional hydrogen bond interactions with amine nitrogen acceptors, creating multi-point motifs that are relatively stronger than those observed in the hydrochloride salt. This conformational flexibility allows for optimization of the hydrogen bonding network and enhanced crystal stability.

Implications for Crystal Engineering

The discovery of the sulfonamide⋯o-diethoxybenzene heterosynthon offers significant potential for pharmaceutical crystal engineering applications. This unexpected interaction pattern provides new opportunities for designing pharmaceutical cocrystals for sulfonamide-bearing drug molecules and represents a novel approach to crystal structure modification.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (99.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (34.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (34.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Hodges LA, Sime KA, Creech LA, Connolly SM, Barclay ST, Kwon MC, Jeon BJ, Shim SM, Wang HS, Stevens HN, Park JS. Pharmacoscintigraphy confirms consistent tamsulosin release from a novel triple-layered tablet. Int J Pharm. 2013 Sep 15;454(1):41-6. doi: 10.1016/j.ijpharm.2013.06.065. Epub 2013 Jul 5. PubMed PMID: 23834829.

3: Shelbaia A, Elsaied WM, Elghamrawy H, Abdullah A, Salaheldin M. Effect of selective alpha-blocker tamsulosin on erectile function in patients with lower urinary tract symptoms due to benign prostatic hyperplasia. Urology. 2013 Jul;82(1):130-5. doi: 10.1016/j.urology.2013.03.026. Epub 2013 May 25. PubMed PMID: 23711438.

4: Kumar GS, Kumar BS. Stability-Indicating RP-HPLC Method for Determination of Tamsulosin HCL in Pharmaceutical Dosage Form. J Basic Clin Pharm. 2012 Mar;3(2):255-60. Epub 2012 May 15. PubMed PMID: 24826033; PubMed Central PMCID: PMC3979258.

5: Kumari R, Dash PP, Lal VK, Mishra A, Murthy PN. RP - HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form. Indian J Pharm Sci. 2010 Nov;72(6):785-7. doi: 10.4103/0250-474X.84596. PubMed PMID: 21969754; PubMed Central PMCID: PMC3178983.

6: Korstanje C, Krauwinkel W, van Doesum-Wolters FL. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? Br J Clin Pharmacol. 2011 Aug;72(2):218-25. doi: 10.1111/j.1365-2125.2010.03870.x. PubMed PMID: 21745239; PubMed Central PMCID: PMC3162651.

7: Kim SO, Hwang EC, Oh KJ, Kwon D, Park K, Ryu SB. Efficacy and safety of combined therapy with tamsulosin and tolterodine in female patients with a maximal flow rate less than 12 ml/s. Int Urogynecol J. 2011 Oct;22(10):1287-91. doi: 10.1007/s00192-011-1453-9. Epub 2011 May 27. PubMed PMID: 21617983.

8: Park JS, Shim JY, Park JS, Lee MJ, Kang JM, Lee SH, Kwon MC, Choi YW, Jeong SH. Formulation variation and in vitro-in vivo correlation for a rapidly swellable three-layered tablet of tamsulosin HCl. Chem Pharm Bull (Tokyo). 2011;59(5):529-35. PubMed PMID: 21532187.

9: Troost J, Tatami S, Tsuda Y, Mattheus M, Mehlburger L, Wein M, Michel MC. Effects of strong CYP2D6 and 3A4 inhibitors, paroxetine and ketoconazole, on the pharmacokinetics and cardiovascular safety of tamsulosin. Br J Clin Pharmacol. 2011 Aug;72(2):247-56. doi: 10.1111/j.1365-2125.2011.03988.x. PubMed PMID: 21496064; PubMed Central PMCID: PMC3162654.

10: Tsuda Y, Tatami S, Yamamura N, Tadayasu Y, Sarashina A, Liesenfeld KH, Staab A, Schäfer HG, Ieiri I, Higuchi S. Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder. Br J Clin Pharmacol. 2010 Jul;70(1):88-101. doi: 10.1111/j.1365-2125.2010.03662.x. PubMed PMID: 20642551; PubMed Central PMCID: PMC2909811.

11: Chang HS, Park CH, Kim DK, Park JK, Hong SJ, Chung BH, Lee JG, Kim CS, Lee KS, Kim JC. Assessment of patient-reported outcome of patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia and treated with tamsulosin HCl in Korea. Urology. 2010 May;75(5):1156-61. doi: 10.1016/j.urology.2009.09.010. Epub 2009 Nov 14. PubMed PMID: 19914692.

12: Ozkan SA, Uslu B, Aboul-Enein HY. Voltammetric investigation of Tamsulosin. Talanta. 2003 Oct 17;61(2):147-56. doi: 10.1016/S0039-9140(03)00248-0. PubMed PMID: 18969173.

13: Kim MS, Jun SW, Lee S, Lee TW, Park JS, Hwang SJ. The influence of Surelease and sodium alginate on the in-vitro release of tamsulosin hydrochloride in pellet dosage form. J Pharm Pharmacol. 2005 Jun;57(6):735-42. PubMed PMID: 15969928.

14: Nieminen T, Ylitalo R, Kööbi T, Ylitalo P, Kähönen M. Effects of adrenoceptor blocking drugs on cardiovascular responsiveness to passive orthostasis: a placebo-controlled double-blind study. Arzneimittelforschung. 2005;55(4):205-11. PubMed PMID: 15901043.

15: Prosnitz RG, Schneider L, Manola J, Rocha S, Loffredo M, Lopes L, D'Amico AV. Tamsulosin palliates radiation-induced urethritis in patients with prostate cancer: results of a pilot study. Int J Radiat Oncol Biol Phys. 1999 Oct 1;45(3):563-6. PubMed PMID: 10524406.

16: van Hoogdalem EJ, Soeishi Y, Matsushima H, Higuchi S. Disposition of the selective alpha1A-adrenoceptor antagonist tamsulosin in humans: comparison with data from interspecies scaling. J Pharm Sci. 1997 Oct;86(10):1156-61. PubMed PMID: 9344174.

17: García-Sáinz JA, Romero-Avila MT, González-Espinosa C. Coexpression of alpha 1A- and alpha 1B-adrenoceptors in the liver of the rhesus monkey (Macaca mulatta). Eur J Pharmacol. 1996 Sep 12;311(2-3):277-83. PubMed PMID: 8891610.

18: Sudoh K, Tanaka H, Inagaki O, Asano M, Takenaka T. Effect of tamsulosin, a novel alpha 1-adrenoceptor antagonist, on urethral pressure profile in anaesthetized dogs. J Auton Pharmacol. 1996 Jun;16(3):147-54. PubMed PMID: 8884461.

19: Yazawa H, Honda K. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type. Jpn J Pharmacol. 1993 Jul;62(3):297-304. PubMed PMID: 8105125.

20: Yazawa H, Takanashi M, Sudoh K, Inagaki O, Honda K. Characterization of [3H]YM617, R-(-)-5-[2-[[2[ethoxyring(n)-3H](o-ethoxyphenoxy)ethyl]amino]- propyl]-2-methoxybenzenesulfonamide HCl, a potent and selective alpha-1 adrenoceptor radioligand. J Pharmacol Exp Ther. 1992 Oct;263(1):201-6. PubMed PMID: 1357156.